molecular formula C12H17NO B14823464 3-Cyclopropoxy-2-isopropylaniline CAS No. 1243456-37-2

3-Cyclopropoxy-2-isopropylaniline

Cat. No.: B14823464
CAS No.: 1243456-37-2
M. Wt: 191.27 g/mol
InChI Key: UBDFXYYTJBCJSE-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-isopropylaniline is an aromatic amine derivative characterized by a benzene ring substituted with an aniline group (-NH₂) at position 1, a cyclopropoxy group (-O-C₃H₅) at position 3, and an isopropyl group (-CH(CH₃)₂) at position 2. The cyclopropoxy moiety introduces significant ring strain, which may enhance reactivity or binding affinity in pharmaceutical or agrochemical applications.

Properties

CAS No.

1243456-37-2

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-cyclopropyloxy-2-propan-2-ylaniline

InChI

InChI=1S/C12H17NO/c1-8(2)12-10(13)4-3-5-11(12)14-9-6-7-9/h3-5,8-9H,6-7,13H2,1-2H3

InChI Key

UBDFXYYTJBCJSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1OC2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropoxy-2-(propan-2-yl)aniline typically involves the reaction of 3-cyclopropoxy aniline with isopropyl halides under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like acetone or ethanol at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of 3-cyclopropoxy-2-(propan-2-yl)aniline may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-(propan-2-yl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

3-Cyclopropoxy-2-(propan-2-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-cyclopropoxy-2-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lists impurities and related substances from a USP monograph on Drospirenone/Ethinyl Estradiol formulations, none of which directly mirror 3-Cyclopropoxy-2-isopropylaniline. However, structural parallels and divergences can be analyzed (Table 1):

Key Differences and Implications:

Aromatic Systems: this compound: Features a benzene core with an aniline group. The electron-donating NH₂ group may enhance electrophilic substitution reactivity. Evidence Compounds: Include thiophene (sulfur-containing heterocycle, e.g., compound a) and naphthalene (polycyclic aromatic, e.g., compound c) systems. Thiophene’s aromaticity differs from benzene due to sulfur’s electronegativity, altering electronic interactions. Naphthalene’s extended conjugation increases lipophilicity compared to monoaromatic systems .

Functional Groups: Aniline vs. Amino Alcohols: The target compound’s primary amine contrasts with secondary/tertiary amines in compounds like a (methylamino-propanol) or e (N-methylpropanamine). Cyclopropoxy vs. Fluorine/Naphthol Substituents: The strained cyclopropoxy group may confer unique reactivity (e.g., ring-opening) absent in fluorine-substituted f or hydroxylated naphthalene derivatives (b, c, d). Fluorine’s electronegativity enhances stability and bioavailability, while hydroxyl groups improve solubility .

Steric Effects :

  • The isopropyl group in this compound creates steric bulk near the aniline group, possibly hindering intermolecular interactions. In contrast, compound e ’s naphthalen-1-yloxy group introduces planar bulk, which may stack more readily in π-π interactions.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Functional Groups Notes
This compound Benzene Cyclopropoxy (position 3), Isopropyl (position 2) Aniline (-NH₂) High ring strain; steric hindrance
a : 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene Methylamino, propanol Secondary amine, alcohol Sulfur aromaticity; polar propanol chain
c : Naphthalene-1-ol Naphthalene Hydroxyl (position 1) Phenol (-OH) Extended conjugation; acidic hydroxyl
e : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Hybrid aromatic Naphthalen-1-yloxy, thiophen-3-yl Tertiary amine, ether Chiral center; dual aromatic systems
f : 1-Fluoronaphthalene Naphthalene Fluorine (position 1) Halogen (-F) Electronegative substituent; inert C-F bond

Research Findings and Implications

  • Reactivity : Cyclopropoxy groups (target compound) are prone to ring-opening under acidic conditions, unlike stable fluorine (f ) or ether-linked naphthalene (e ) groups .
  • Solubility : The hydroxyl group in c enhances water solubility, whereas the isopropyl group in the target compound may reduce it.
  • Bioactivity : Thiophene-containing compounds (a , e ) may exhibit distinct binding profiles due to sulfur’s polarizability, contrasting with the target’s benzene-aniline system.

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